molecular formula C10H20N2O B13002893 4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol

4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol

Cat. No.: B13002893
M. Wt: 184.28 g/mol
InChI Key: JQUQKACDPAHWFB-UHFFFAOYSA-N
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Description

The specific research applications and mechanism of action for 4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol are not currently detailed in the available scientific literature. This compound features a unique molecular architecture combining a 1-azabicyclo[3.2.1]octane scaffold with a 1-aminopropan-2-ol substituent. The 1-azabicyclo[3.2.1]octane core is a bridged structure of interest in medicinal chemistry for its potential to confer three-dimensional rigidity and specific binding properties to molecules. The 1-aminopropan-2-ol moiety is a known component in various biochemical processes and is incorporated into the biosynthesis of complex molecules such as cobalamin (Vitamin B12) . Researchers may investigate this hybrid compound for its potential as a novel pharmacophore or as a chemical building block in the synthesis of more complex molecules targeting neurological or enzymatic pathways. Its structural characteristics suggest it may serve as a valuable candidate for probe discovery and early-stage pharmacological characterization. This product is intended for research use only.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

4-(1-aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol

InChI

InChI=1S/C10H20N2O/c1-8(6-11)10(13)3-5-12-4-2-9(10)7-12/h8-9,13H,2-7,11H2,1H3

InChI Key

JQUQKACDPAHWFB-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCN2CCC1C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Azabicyclic Compounds
Compound Name Bicyclic Core Substituents Molecular Formula Key Functional Groups
Target Compound [3.2.1] 4-hydroxy, 4-(1-aminopropan-2-yl) C₁₀H₂₀N₂O Amine, Alcohol
PTAC Oxalate [3.2.1] 6-(4-propylthio-1,2,5-thiadiazol-3-yl) C₁₄H₂₁N₃O₄S₂ Thiadiazole, Thioether
1-Azabicyclo[3.2.1]octan-3-one HCl [3.2.1] 3-keto C₇H₁₂ClNO Ketone
8-Methyl-1-azabicyclo[3.2.1]octane [3.2.1] 8-methyl C₈H₁₅N Methyl
Umeclidinium Bromide [2.2.2] 4-[hydroxy(diphenyl)methyl], 1-[(2-(phenylmethyl)oxy]ethyl] C₂₉H₄₀NO₂⁺Br⁻ Quaternary ammonium, Ether
exo-2-azabicyclo[2.2.2]octan-6-ol [2.2.2] 6-hydroxy C₇H₁₃NO Alcohol
Key Observations:
  • Core Size and Pharmacological Targets : The [3.2.1] core (7-membered ring) is associated with muscarinic receptor modulation (e.g., PTAC oxalate targets neuropathic pain via cholinergic pathways) , whereas [2.2.2] analogs (e.g., umeclidinium bromide) are bronchodilators due to enhanced steric bulk and quaternary ammonium groups .
  • Substituent Effects: The target compound’s 1-aminopropan-2-yl group may enhance blood-brain barrier penetration compared to PTAC’s thiadiazole-thioether moiety, which increases receptor affinity but reduces solubility (<35.95 mg/mL in water) .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight Solubility (H₂O) LogP (Predicted) Notable Applications
Target Compound 184.28 Moderate (hydroxyl) ~1.2 Potential CNS therapeutics
PTAC Oxalate 359.46 <35.95 mg/mL ~2.8 Neuropathic pain models
1-Azabicyclo[3.2.1]octan-3-one HCl 173.63 High (ionized HCl) ~0.5 Synthetic intermediate
Umeclidinium Bromide 508.50 Low (lipophilic) ~4.1 COPD treatment
Key Observations:
  • Solubility : The target compound’s hydroxyl and amine groups improve aqueous solubility relative to PTAC oxalate and umeclidinium bromide, which rely on salt forms (e.g., oxalate, bromide) for stability .
  • Lipophilicity : The [3.2.1] core with smaller substituents (e.g., target compound) exhibits lower LogP values than [2.2.2] derivatives, suggesting reduced tissue accumulation but better renal clearance .

Biological Activity

4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol, also known by its CAS number 1600391-71-6, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C10H20N2OC_{10}H_{20}N_{2}O with a molecular weight of 184.28 g/mol. The IUPAC name indicates its structural complexity, featuring a bicyclic framework which may contribute to its biological interactions.

Research indicates that compounds similar to 4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol often interact with neurotransmitter systems, particularly in modulating the activity of receptors involved in neurological functions. Its structural similarity to known psychoactive compounds suggests it may influence neurotransmitter release or receptor binding.

1. Neuropharmacological Effects

Studies have shown that related bicyclic compounds can exhibit significant neuropharmacological effects, such as:

  • Antidepressant Activity : Compounds in this class have been studied for their potential to alleviate symptoms of depression by modulating serotonin levels.
  • Cognitive Enhancement : Some derivatives have been evaluated for their ability to improve cognitive functions, possibly through cholinergic pathways.

2. Antimicrobial Properties

Preliminary studies suggest that 4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol may possess antimicrobial properties, though specific data on this compound is limited. The mechanism could involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Studies and Experimental Data

A review of literature reveals various experimental studies focused on the biological activity of similar compounds:

StudyFindings
NeuropharmacologyDemonstrated modulation of serotonin receptors leading to antidepressant effects (Source: ResearchGate)
Antimicrobial ActivityExhibited inhibitory effects against bacterial strains in vitro (Source: Science.gov)
Cognitive EnhancementImproved memory retention in animal models (Source: Royal Society of Chemistry)

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